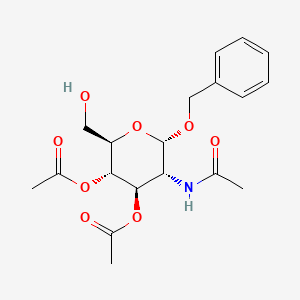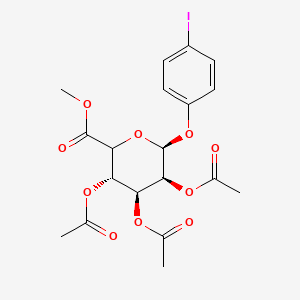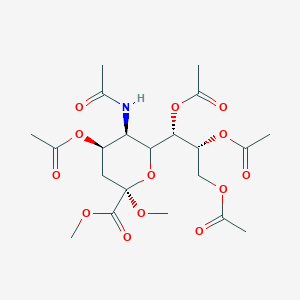
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside and related derivatives typically involves multiple steps, including methylation, benzoylation, p-toluenesulfonylation, and glycosylation. These processes result in the formation of complex structures, showcasing the intricate methodologies employed in carbohydrate synthesis. For example, Matta, Vig, and Abbas (1984) described a detailed synthesis route starting from benzylidene derivatives, leading to disaccharide derivatives through a series of selective reactions (Matta, Vig, & Abbas, 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of Chitobiose Derivatives : Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, closely related to your compound of interest, is used in the synthesis of disaccharides like chitobiose derivatives. The process involves condensation, purification, and hydrogenolysis of benzyl substituents (Warren & Jeanloz, 1977).
Convenient Synthesis Route : A convenient method for synthesizing Benzyl 2-acetamido-2-deoxy-alpha-D-gulopyranoside, a derivative, involves benzoylation, hydrolysis, and mesylation, demonstrating the compound's versatility in chemical transformations (Parquet & Sinaÿ, 1971).
Synthesis of Complex Oligosaccharides : The compound is instrumental in synthesizing complex oligosaccharides, which are crucial for understanding biological processes and developing new therapeutics. This includes the synthesis of N-acetylmaltosamine and derivatives of 2-acetamido-2-deoxy-D-glucosyl residues (Nassr, 1979).
Development of Glycosylated Compounds : Research shows the use of benzyl 2-acetamido derivatives in the development of glycosylated compounds. This is significant for the study of carbohydrates in biological systems and potential therapeutic applications (Shaban & Jeanloz, 1971).
Pharmaceutical Intermediate Synthesis : The compound serves as a key intermediate in synthesizing pharmaceutical compounds, such as uridine diphosphate derivatives, which are vital in drug development and biochemical research (Thomas, Abbas & Matta, 1988).
Synthesis of Lipid Intermediates : It is also used in synthesizing lipid intermediates, indicating its role in studying and developing lipid-based biological molecules, which are crucial for various biological functions (Warren et al., 1984).
Wirkmechanismus
Target of Action
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside primarily targets glycosyltransferase enzymes . These enzymes are responsible for the incorporation of glucosamine into O-glycans, which are carbohydrates that play crucial roles in various biological processes, including protein folding and stability, cell adhesion, and signal transduction .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase enzymes . By binding to these enzymes, it prevents them from incorporating glucosamine into O-glycans . This disruption in the glycosylation process can lead to changes in the structure and function of glycoproteins, which can have significant effects on cellular processes .
Biochemical Pathways
The inhibition of glycosyltransferase enzymes by Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside affects the O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, where carbohydrate moieties are added to specific amino acids in proteins . Disruption of this pathway can affect protein structure and function, impacting various downstream cellular processes .
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of glycosyltransferase enzymes by Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside leads to a suppression of mucin biosynthesis and the inhibition of MUC1 expression in the breast cancer cell line MDF-7 . Mucins are a type of glycoprotein that play a role in cell signaling and protection, and MUC1 is often overexpressed in cancer cells . Therefore, the inhibition of MUC1 expression could potentially have anti-cancer effects .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-NNIGNNQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)


![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)








![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)